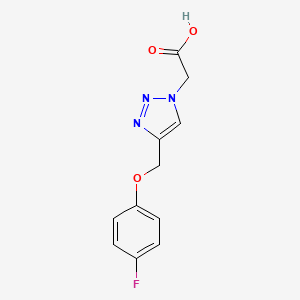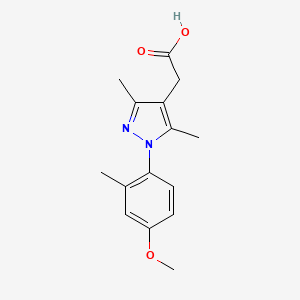![molecular formula C20H28N2O5 B11795680 DI-Tert-butyl 8-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11795680.png)
DI-Tert-butyl 8-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 8-Formil-2,3-dihidro-1H-benzo[E][1,4]diazepina-1,4(5H)-dicarboxilato de di-terc-butilo es un compuesto orgánico complejo que pertenece a la clase de las benzodiazepinas. Las benzodiazepinas son conocidas por su amplia gama de aplicaciones en química medicinal, particularmente por sus propiedades sedantes y ansiolíticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 8-Formil-2,3-dihidro-1H-benzo[E][1,4]diazepina-1,4(5H)-dicarboxilato de di-terc-butilo generalmente implica múltiples pasos. Un método común comienza con la preparación del núcleo de benzodiazepina, seguido de la introducción del grupo formilo y los grupos éster terc-butílico. Las condiciones de reacción a menudo requieren el uso de catalizadores y disolventes específicos para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reacciones a gran escala con condiciones optimizadas para maximizar la eficiencia. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para controlar la temperatura, la presión y el tiempo de reacción. El proceso de purificación a menudo implica técnicas de cristalización y cromatografía para obtener el producto final con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El 8-Formil-2,3-dihidro-1H-benzo[E][1,4]diazepina-1,4(5H)-dicarboxilato de di-terc-butilo puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo formilo puede oxidarse a un ácido carboxílico.
Reducción: El grupo formilo puede reducirse a un alcohol.
Sustitución: Los átomos de hidrógeno en el anillo de benzodiazepina pueden sustituirse por diferentes grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4) se utilizan a menudo.
Sustitución: Se pueden utilizar varios agentes halogenantes y nucleófilos para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo formilo produce un ácido carboxílico, mientras que la reducción produce un alcohol.
Aplicaciones Científicas De Investigación
El 8-Formil-2,3-dihidro-1H-benzo[E][1,4]diazepina-1,4(5H)-dicarboxilato de di-terc-butilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas.
Medicina: Se están realizando investigaciones para explorar sus posibles efectos terapéuticos, particularmente en el tratamiento de la ansiedad y otros trastornos neurológicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor para diversos procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 8-Formil-2,3-dihidro-1H-benzo[E][1,4]diazepina-1,4(5H)-dicarboxilato de di-terc-butilo implica su interacción con dianas moleculares específicas en el cuerpo. Se cree que se une a los receptores del ácido gamma-aminobutírico (GABA) en el cerebro, lo que mejora los efectos inhibitorios del GABA y conduce a sus efectos sedantes y ansiolíticos. Las vías exactas e interacciones moleculares aún están bajo investigación.
Comparación Con Compuestos Similares
Compuestos similares
- 8-Fluoro-2,3-dihidro-1H-benzo[E][1,4]diazepina-4(5H)-carboxilato de terc-butilo
- 8-Amino-2,3-dihidro-1H-benzo[E][1,4]diazepina-4(5H)-carboxilato de terc-butilo
Singularidad
El 8-Formil-2,3-dihidro-1H-benzo[E][1,4]diazepina-1,4(5H)-dicarboxilato de di-terc-butilo es único debido a la presencia del grupo formilo y los grupos éster terc-butílico, que confieren propiedades químicas específicas y potenciales actividades biológicas. Estas características estructurales lo distinguen de otros derivados de benzodiazepina y lo convierten en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C20H28N2O5 |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
ditert-butyl 8-formyl-3,5-dihydro-2H-1,4-benzodiazepine-1,4-dicarboxylate |
InChI |
InChI=1S/C20H28N2O5/c1-19(2,3)26-17(24)21-9-10-22(18(25)27-20(4,5)6)16-11-14(13-23)7-8-15(16)12-21/h7-8,11,13H,9-10,12H2,1-6H3 |
Clave InChI |
YEAXRCXQJPIVAE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(C2=C(C1)C=CC(=C2)C=O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole](/img/structure/B11795620.png)
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11795629.png)




![6-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11795659.png)
![2-(5-Fluorobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11795662.png)

![4-(4-Methoxyphenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11795675.png)
![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrobromide](/img/structure/B11795682.png)

